4-(1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,3-dimethylpiperazin-2-one
Description
Properties
IUPAC Name |
4-[1-(4-fluorophenyl)sulfonylpyrrolidine-2-carbonyl]-3,3-dimethylpiperazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22FN3O4S/c1-17(2)16(23)19-9-11-20(17)15(22)14-4-3-10-21(14)26(24,25)13-7-5-12(18)6-8-13/h5-8,14H,3-4,9-11H2,1-2H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHARVCVVDVJHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1C(=O)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,3-dimethylpiperazin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, its biological activity, and relevant research findings, including case studies and data tables.
Structural Characteristics
The molecular formula of the compound is C_{18}H_{22}F_{N}_{3}O_{3}S with a molecular weight of approximately 373.44 g/mol. The structure features:
- A pyrrolidine ring linked to a sulfonyl group.
- A dimethylpiperazine moiety that enhances its pharmacological properties.
- A fluorophenyl substituent that may influence its interaction with biological targets.
Anticancer Properties
Research indicates that derivatives of pyrrolidine compounds often exhibit significant anticancer activity. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines, including non-small-cell lung carcinoma (NSCLC) and ovarian cancer. The mechanism typically involves inducing apoptosis and inhibiting cell proliferation through various pathways such as the inhibition of DNA repair mechanisms .
Antimicrobial Activity
Pyrrolidine derivatives have also been evaluated for their antimicrobial properties. A study demonstrated that specific analogs effectively suppressed bacterial biofilm formation, which is critical in treating chronic infections where biofilms are prevalent . This suggests that 4-(1-((4-Fluorophenyl)sulfonyl)pyrrolidine-2-carbonyl)-3,3-dimethylpiperazin-2-one may possess similar antimicrobial efficacy.
Neuroprotective Effects
There is emerging evidence suggesting that compounds with piperazine and pyrrolidine structures may exhibit neuroprotective effects. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .
Study 1: Anticancer Evaluation
In an in vitro study, the compound was tested against several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values suggesting potent activity comparable to existing chemotherapeutics. The study highlighted the importance of the sulfonamide group in enhancing cytotoxicity .
Study 2: Antimicrobial Activity Assessment
A series of tests were conducted to evaluate the antimicrobial properties of related pyrrolidine compounds against common pathogens. The results showed significant inhibition of biofilm formation at concentrations as low as 10 µg/mL, emphasizing the potential application in treating biofilm-associated infections .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C18H22FN3O3S |
| Molecular Weight | 373.44 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Log P (octanol-water partition) | Not provided |
| Biological Activity | Effect |
|---|---|
| Anticancer | IC50 < 10 µM |
| Antimicrobial | Biofilm inhibition |
| Neuroprotective | Reduces oxidative stress |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations:
Core Diversity: The target compound’s lactam core (piperazinone) contrasts with imidazopyridazine () or pyrrolidine-dione (), which may influence metabolic stability and binding affinity.
Molecular Weight : The target (~397 g/mol) is smaller than analogs in and , suggesting better bioavailability .
Characterization Techniques:
Conformational and Electronic Comparisons
- Planarity : Chalcone derivatives in exhibit dihedral angles of 7–56° between fluorophenyl and central rings. The target’s sulfonyl-pyrrolidine group may induce similar torsional strain, affecting intermolecular interactions .
- Electronic Effects : The electron-withdrawing sulfonyl group in the target contrasts with electron-donating substituents in ’s sulfamoyl compounds, altering reactivity and solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
